molecular formula C16H16N2O2S B4852776 N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide

N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4852776
M. Wt: 300.4 g/mol
InChI Key: PGPMSGCXUNFUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NCS-1, and it is known for its ability to modulate calcium signaling in cells. In

Scientific Research Applications

NCS-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the role of NCS-1 in modulating calcium signaling in cells. Calcium signaling is critical for many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. NCS-1 has been shown to modulate calcium signaling by binding to and regulating the activity of several calcium channels and transporters.

Mechanism of Action

The mechanism of action of NCS-1 involves its binding to several calcium channels and transporters in cells. This binding allows NCS-1 to modulate calcium signaling by regulating the influx and efflux of calcium ions from cells. Additionally, NCS-1 has been shown to interact with several other proteins involved in calcium signaling, including calmodulin and the inositol triphosphate receptor.
Biochemical and Physiological Effects
NCS-1 has several biochemical and physiological effects that have been studied in detail. One of the most significant effects of NCS-1 is its ability to modulate calcium signaling in cells, which can have a wide range of downstream effects on cellular processes. Additionally, NCS-1 has been shown to interact with several other proteins involved in calcium signaling, which can further modulate its effects on cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using NCS-1 in lab experiments is its ability to modulate calcium signaling in cells. This makes it a valuable tool for studying the role of calcium signaling in various cellular processes. Additionally, NCS-1 is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also several limitations to using NCS-1 in lab experiments. One of the most significant limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental contexts. Additionally, the effects of NCS-1 on cellular processes can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments involving this compound.

Future Directions

There are several future directions for research involving NCS-1. One promising area of research involves the development of new compounds that are more effective at modulating calcium signaling in cells than NCS-1. Additionally, further studies are needed to better understand the complex effects of NCS-1 on cellular processes and to identify potential therapeutic applications for this compound. Finally, ongoing research is needed to explore the potential limitations and challenges associated with using NCS-1 in lab experiments and to develop new techniques for working with this compound.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-13-2-4-15(5-3-13)12-21(19,20)18-16-8-6-14(7-9-16)10-11-17/h2-9,18H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMSGCXUNFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.